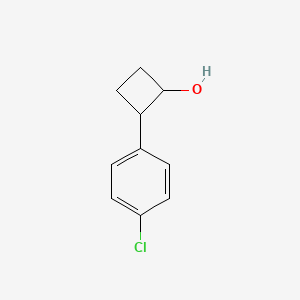

2-(4-Chlorophenyl)cyclobutan-1-OL

Description

BenchChem offers high-quality 2-(4-Chlorophenyl)cyclobutan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)cyclobutan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9-10,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIPWBBIZWGZBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823886-68-5 | |

| Record name | 2-(4-chlorophenyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chlorophenyl)cyclobutan-1-ol: Synthesis, Characterization, and Properties

Abstract

The cyclobutane motif is an increasingly important structural element in medicinal chemistry, offering a unique three-dimensional scaffold that can improve physicochemical properties and metabolic stability of drug candidates.[1] This guide provides a comprehensive technical overview of a specific, under-explored derivative, 2-(4-Chlorophenyl)cyclobutan-1-ol. Due to the limited availability of direct experimental data for this compound, this document outlines a prospective synthesis, proposes detailed characterization methodologies, and predicts its key physicochemical properties based on established chemical principles and data from analogous structures. This paper is intended for researchers and professionals in drug discovery and organic synthesis, providing a foundational framework for the investigation of this and similar novel chemical entities.

Introduction: The Rationale for 2-Arylcyclobutanol Scaffolds

Four-membered carbocycles, such as cyclobutanes, are highly sought-after backbones in the design of biologically active molecules.[2] Their inherent ring strain, approximately 26-27 kcal/mol, makes them reactive and synthetically useful intermediates.[3] The substitution of a phenyl ring onto the cyclobutane core, particularly with a halogen like chlorine, introduces functionalities that are common in many pharmaceutical agents, influencing properties such as lipophilicity, metabolic stability, and target binding. The additional hydroxyl group in 2-(4-Chlorophenyl)cyclobutan-1-ol provides a crucial point for further chemical modification and potential hydrogen bonding interactions with biological targets. This guide will explore the synthesis and properties of this promising, yet uncharacterized, molecule.

Proposed Synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol

The synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol can be approached through a two-step process: the formation of the cyclobutane ring followed by the introduction or modification of the hydroxyl group. A plausible and efficient method for constructing the cyclobutane core is through a [2+2] photocycloaddition reaction.[2][4][5]

Synthesis of the Precursor: 2-(4-Chlorophenyl)cyclobutan-1-one

The most direct route to the target alcohol is via the reduction of the corresponding ketone, 2-(4-chlorophenyl)cyclobutan-1-one. This ketone can be synthesized via a visible-light-driven [2+2] cycloaddition.[6]

Reaction Scheme:

Figure 1: Proposed synthesis of 2-(4-Chlorophenyl)cyclobutan-1-one.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)cyclobutan-1-one

-

[2+2] Photocycloaddition: In a quartz reaction vessel, dissolve 4-chlorostyrene (1 equivalent) and nitroethene (1.2 equivalents) in ethanol. Irradiate the solution with violet LEDs (e.g., 405 nm) at room temperature for 24-48 hours, monitoring the reaction by TLC or GC-MS.

-

In-situ Nef Reaction: To the crude reaction mixture containing the nitrocyclobutane intermediate, add the iridium photocatalyst [Ir(dtbbpy)(ppy)2PF6] (0.1-1 mol%), triethylamine (Et3N, 2 equivalents), N,N-diisopropylethylamine (DIPEA, 2 equivalents), and magnesium perchlorate (Mg(ClO4)2, 1.5 equivalents).

-

Irradiate the mixture with blue LEDs (e.g., 450 nm) for 12-24 hours.

-

Hydrolysis and Workup: Upon completion, acidify the reaction mixture with 1M HCl and stir for 1 hour. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-(4-chlorophenyl)cyclobutan-1-one.

Rationale: This one-pot method is advantageous as it avoids the isolation of the potentially unstable nitrocyclobutane intermediate.[6] The use of visible light offers a milder and more selective alternative to UV irradiation.[7]

Reduction to 2-(4-Chlorophenyl)cyclobutan-1-ol

The final step is the reduction of the cyclobutanone to the desired cyclobutanol.

Reaction Scheme:

Figure 2: Reduction of the cyclobutanone to the target alcohol.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol

-

Reaction Setup: Dissolve 2-(4-chlorophenyl)cyclobutan-1-one (1 equivalent) in methanol in a round-bottom flask and cool to 0°C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH4, 1.1 equivalents) portion-wise over 15 minutes, maintaining the temperature below 5°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude alcohol by flash column chromatography or recrystallization.

Rationale: Sodium borohydride is a mild and selective reducing agent for ketones, well-tolerated by the chloro-substituent on the aromatic ring. The reaction is typically high-yielding and procedurally simple.

Predicted Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C10H11ClO | |

| Molecular Weight | 182.65 g/mol | |

| Appearance | White to off-white solid | Analogy with other substituted phenylcyclobutanes. |

| Melting Point | 70-90 °C | Introduction of the polar hydroxyl and chloro groups is expected to increase the melting point relative to unsubstituted analogs. |

| Boiling Point | >260 °C at 760 mmHg | Higher than 1-phenylcyclobutan-1-ol (258.5 °C) due to the chloro substituent.[8] |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Sparingly soluble in water. | The polar hydroxyl group will confer some aqueous solubility, but the chlorophenyl and cyclobutane moieties suggest primary solubility in organic solvents.[9] |

| LogP | ~2.5 - 3.5 | The lipophilicity will be influenced by the opposing effects of the hydroxyl (hydrophilic) and chlorophenyl (lipophilic) groups.[9][10] |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20-7.40 (m, 4H): Aromatic protons of the 1,4-disubstituted phenyl ring.

-

δ 4.20-4.40 (m, 1H): Proton on the carbon bearing the hydroxyl group (CH-OH).

-

δ 3.40-3.60 (m, 1H): Proton on the carbon bearing the chlorophenyl group (CH-Ar).

-

δ 1.80-2.50 (m, 4H): Methylene protons of the cyclobutane ring.

-

δ 1.60 (br s, 1H): Hydroxyl proton (exchangeable with D₂O).

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 140-145: Quaternary aromatic carbon attached to the cyclobutane ring.

-

δ 131-134: Aromatic carbon bearing the chlorine atom.

-

δ 128-130: Aromatic CH carbons.

-

δ 70-75: Carbon bearing the hydroxyl group (C-OH).

-

δ 45-50: Carbon bearing the chlorophenyl group (C-Ar).

-

δ 20-30: Methylene carbons of the cyclobutane ring.

-

-

IR (KBr, cm⁻¹):

-

3200-3500 (broad): O-H stretching of the alcohol.

-

3000-3100: Aromatic C-H stretching.

-

2850-2950: Aliphatic C-H stretching of the cyclobutane ring.

-

1490-1600: Aromatic C=C stretching.

-

1050-1150: C-O stretching of the secondary alcohol.

-

1090-1010: C-Cl stretching.

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z 182/184: Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine.

-

Fragments: Loss of H₂O (m/z 164/166), loss of the chlorophenyl group, and fragmentation of the cyclobutane ring.

-

Comprehensive Characterization Workflow

To confirm the identity, purity, and structure of the synthesized 2-(4-Chlorophenyl)cyclobutan-1-ol, a systematic characterization workflow is essential.

Figure 3: A comprehensive workflow for the characterization of 2-(4-Chlorophenyl)cyclobutan-1-ol.

Potential Applications and Future Research

The 2-(4-chlorophenyl)cyclobutan-1-ol scaffold is a valuable starting point for the synthesis of a library of novel compounds for drug discovery. The hydroxyl group can be readily derivatized to form esters, ethers, and other functional groups, allowing for the exploration of structure-activity relationships. The chlorophenyl moiety is a common feature in many approved drugs, and its presence in this scaffold may confer favorable pharmacokinetic properties.

Future research should focus on:

-

Stereoselective Synthesis: Developing enantioselective methods for the synthesis of the individual stereoisomers of 2-(4-chlorophenyl)cyclobutan-1-ol to investigate their differential biological activities.

-

Derivatization: Creating a library of derivatives by modifying the hydroxyl group and exploring further substitutions on the aromatic ring.

-

Biological Screening: Evaluating the synthesized compounds in a range of biological assays, including but not limited to, anticancer, antiviral, and CNS activity screens.

Conclusion

While 2-(4-Chlorophenyl)cyclobutan-1-ol is a compound with limited reported data, this technical guide provides a robust and scientifically grounded framework for its synthesis, characterization, and further investigation. The proposed synthetic route, utilizing a modern visible-light-mediated [2+2] cycloaddition followed by a standard reduction, offers an efficient and accessible pathway to this novel molecule. The predicted physicochemical and spectroscopic properties provide a benchmark for researchers to validate their experimental findings. The unique structural features of 2-(4-chlorophenyl)cyclobutan-1-ol make it a promising scaffold for the development of new therapeutic agents, and this guide serves as a foundational resource for its exploration.

References

-

Bach, T. (2011). Photochemical Reactions as Key Steps in Natural Product Synthesis. Angewandte Chemie International Edition, 50(5), 1000-1044. Available at: [Link]

-

Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab Group Meeting. Available at: [Link]

-

Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(26), 6649-6657. Available at: [Link]

-

Büchi, G., Inman, C. G., & Lipinsky, E. S. (1954). Light-catalyzed Organic Reactions. I. The Reaction of Carbonyl Compounds with 2-Methyl-2-butene in the Presence of Ultraviolet Light. Journal of the American Chemical Society, 76(17), 4327–4331. Available at: [Link]

-

Griesbeck, A. G., & Bondock, S. (2009). The Paternò-Büchi reaction—Mechanisms and application to organic synthesis. In Photochemistry and Photophysics (Vol. 1, pp. 1-49). Available at: [Link]

-

Hussain, M. M., Li, H., Hussain, N., Ureña, M., Carroll, P. J., & Walsh, P. J. (2009). A General Method for the Synthesis of Cyclobutanones. Journal of the American Chemical Society, 131(18), 6516–6524. Available at: [Link]

-

Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2012). Enantioselective Crossed Photocycloadditions of Styrenic Olefins via Lewis Acid Catalyzed Triplet Sensitization. Journal of the American Chemical Society, 134(29), 12014–12017. Available at: [Link]

-

Kirichok, A. A., et al. (2021). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 27(5), 1785-1793. Available at: [Link]

-

Li, X., et al. (2020). A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines. Organic & Biomolecular Chemistry, 18(28), 5431-5435. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenylcyclobutan-1-ol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenylcyclobutanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenylcyclopentan-1-ol. PubChem Compound Database. Retrieved from [Link]

-

Olifir, O. S., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]

-

Paternò, E., & Chieffi, G. (1909). Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazzetta Chimica Italiana, 39, 341–361. Available at: [Link]

-

Stepan, A. F., et al. (2016). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry, 59(8), 3915-3932. Available at: [Link]

-

Wipf, P. (2007, March 28). Chem 2320. University of Pittsburgh. Available at: [Link]

-

Zhang, W., et al. (2020). Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. ChemRxiv. Available at: [Link]

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. baranlab.org [baranlab.org]

- 4. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K [pubs.rsc.org]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

- 6. A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. lookchem.com [lookchem.com]

- 9. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

Molecular weight and formula of 2-(4-Chlorophenyl)cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)cyclobutan-1-ol, a molecule of interest in medicinal chemistry and materials science. This document will delve into its fundamental properties, plausible synthetic routes, spectroscopic characterization, and potential applications, offering a valuable resource for professionals in drug discovery and chemical research.

Introduction: The Significance of the Chlorophenyl-Cyclobutane Moiety

The unique structural combination of a puckered cyclobutane ring and a 4-chlorophenyl group in 2-(4-Chlorophenyl)cyclobutan-1-ol presents intriguing possibilities for molecular design. The cyclobutane motif is increasingly utilized in medicinal chemistry to introduce conformational rigidity, improve metabolic stability, and serve as a non-planar bioisostere for aromatic rings.[1] The presence of a chlorine atom on the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, influencing its binding affinity, metabolic fate, and overall efficacy.[2] This guide will explore the synthesis and characterization of this specific compound, providing a framework for its potential exploitation in various research and development endeavors.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of 2-(4-Chlorophenyl)cyclobutan-1-ol is crucial for its application in experimental settings. The following table summarizes its key molecular identifiers and calculated properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClO |

| Molecular Weight | 182.65 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)cyclobutan-1-ol |

| CAS Number | Not available |

| Calculated XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol: A Plausible Synthetic Approach

A proposed two-step synthesis is outlined below:

Step 1: [2+2] Cycloaddition

The synthesis would commence with a [2+2] cycloaddition of 4-chlorostyrene with a suitable ketene equivalent, such as dichloroketene, which can be generated in situ. This would be followed by reductive dechlorination to yield 2-(4-chlorophenyl)cyclobutanone.

Step 2: Reduction of the Cyclobutanone

The resulting 2-(4-chlorophenyl)cyclobutanone can then be reduced to the target alcohol, 2-(4-Chlorophenyl)cyclobutan-1-ol, using a standard reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Workflow Diagram

Caption: Proposed two-step synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(4-chlorophenyl)cyclobutanone

-

To a stirred solution of 4-chlorostyrene and activated zinc dust in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add a solution of trichloroacetyl chloride in diethyl ether dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(4-chlorophenyl)cyclobutanone.

Step 2: Synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol

-

Dissolve 2-(4-chlorophenyl)cyclobutanone in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

After the addition, remove the ice bath and continue stirring at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting crude alcohol by column chromatography or recrystallization to yield pure 2-(4-Chlorophenyl)cyclobutan-1-ol.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of 2-(4-Chlorophenyl)cyclobutan-1-ol would rely on a combination of standard spectroscopic techniques. Below are the expected spectral characteristics based on its structure.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the 4-chlorophenyl group appearing as two doublets in the range of δ 7.0-7.4 ppm. - A multiplet for the proton attached to the hydroxyl-bearing carbon (CH-OH). - Complex multiplets for the cyclobutane ring protons. - A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |

| ¹³C NMR | - Signals for the aromatic carbons, with the carbon attached to chlorine showing a characteristic chemical shift. - A signal for the carbon bearing the hydroxyl group (C-OH) in the range of δ 60-80 ppm. - Signals for the other carbons of the cyclobutane ring. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - C-H stretching vibrations for the aromatic and aliphatic protons. - A C-Cl stretching absorption in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). - Fragmentation patterns corresponding to the loss of water and other fragments from the parent molecule. |

Potential Applications in Drug Discovery and Beyond

The structural features of 2-(4-Chlorophenyl)cyclobutan-1-ol suggest its potential as a valuable building block in drug discovery and materials science.

-

Scaffold for Novel Therapeutics: The conformationally constrained cyclobutane ring can be used to orient the 4-chlorophenyl and hydroxyl groups in specific three-dimensional arrangements, which could be crucial for binding to biological targets.[1] This makes it an attractive scaffold for the synthesis of novel drug candidates. The 4-chlorophenyl moiety is a common feature in many approved drugs, contributing to favorable interactions with protein targets.[2]

-

Probing Structure-Activity Relationships (SAR): This molecule can serve as a key intermediate for the synthesis of a library of derivatives to explore SAR. The hydroxyl group provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophoric groups.

-

Development of Biologically Active Molecules: Phenylcyclobutane derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators. The specific substitution pattern of 2-(4-Chlorophenyl)cyclobutan-1-ol could lead to novel compounds with interesting pharmacological profiles.

Conclusion

2-(4-Chlorophenyl)cyclobutan-1-ol is a molecule with significant potential in chemical and pharmaceutical research. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The insights and protocols presented herein are intended to empower researchers to explore the utility of this and related compounds in their pursuit of novel scientific discoveries.

References

-

PubChem. 2-(4-chlorophenyl)-3-cyclopropyl-1-(4H-1,2,4-triazol-4-yl)butan-2-ol. National Center for Biotechnology Information. [Link]

-

Gellis, A., et al. (2024). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). Molbank, 2024(1), M1916. [Link]

-

PubChem. 2-(4-chlorophenyl)-3-cyclopropylbutane-1,2-diol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chlorocyclobutan-1-ol. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2024). 2,2-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). [Link]

-

Chemistry Stack Exchange. How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate? [Link]

-

PubChemLite. 2-(4-chlorophenyl)butan-2-ol (C10H13ClO). [Link]

-

PubChem. 2-(3-Chlorophenyl)-4-cyclopropylbutan-2-ol. National Center for Biotechnology Information. [Link]

-

Wessjohann, L. A., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(17), 1387-1396. [Link]

-

Organic Chemistry Portal. Cyclobutane synthesis. [Link]

-

Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

-

Njardarson, J. T., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 187, 111943. [Link]

-

Zhang, W., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(9), 925-938. [Link]

-

Royal Society of Chemistry. (2020). Supporting information for One-pot kinetic resolution-Mitsunobu reaction to access optically pure compounds, silver salts in ai. [Link]

-

PubChemLite. 2-(4-chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride (C12H16ClN). [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutane synthesis [organic-chemistry.org]

- 4. baranlab.org [baranlab.org]

A Senior Application Scientist's Guide to Locating CAS Numbers for 2-(4-Chlorophenyl)cyclobutan-1-ol Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive methodology for identifying Chemical Abstracts Service (CAS) Registry Numbers for the specific chemical class of 2-(4-Chlorophenyl)cyclobutan-1-ol and its derivatives. Adherence to a systematic search protocol is paramount for ensuring accuracy in substance identification, which is foundational for regulatory compliance, patent applications, and scientific literature review.[1][2][3][4]

Foundational Principles of CAS Number Searching

A CAS Registry Number (CAS RN®) is a unique numerical identifier assigned to a single, specific chemical substance by the Chemical Abstracts Service.[2][3][4] This uniqueness is critical because a single compound can be known by many different names (systematic, generic, trade, etc.).[2][3] The CAS RN transcends this ambiguity, providing a global standard for identification.[1][3]

The search for a CAS number, especially for a class of derivatives, is not a linear process. It requires an iterative approach that combines knowledge of chemical nomenclature, stereochemistry, and the effective use of specialized chemical databases.

The core logic of the search workflow is as follows:

Caption: A workflow for systematic CAS number identification.

Identifying Core Structures and Their Isomers

The initial step involves identifying the CAS numbers for the parent compound and its primary stereoisomers. The orientation of the hydroxyl group relative to the chlorophenyl group (cis or trans) results in distinct chemical substances with unique CAS numbers.

| Compound Name | Structure | CAS Number | Molecular Formula |

| 2-(4-Chlorophenyl)cyclobutan-1-ol | (Structure not available) | 135334-93-7 (unspecified stereochemistry) | C₁₀H₁₁ClO |

| cis-2-(4-Chlorophenyl)cyclobutan-1-ol | (Structure not available) | Not readily available in public databases | C₁₀H₁₁ClO |

| trans-2-(4-Chlorophenyl)cyclobutan-1-ol | (Structure not available) | Not readily available in public databases | C₁₀H₁₁ClO |

| 3-(4-Chlorophenyl)cyclobutan-1-one | (Structure not available) | 152714-07-3[5] | C₁₀H₉ClO |

Note: The absence of a readily available CAS number for specific stereoisomers in freely accessible databases suggests they may be less commonly synthesized or reported. A deeper search in subscription-based databases like SciFinder® or Reaxys® is warranted.

Strategic Database Interrogation

A multi-database approach is essential for comprehensive coverage. Researchers should leverage both public and commercial platforms.

Public Databases: The First Pass

PubChem: A freely accessible and extensive database, ideal for initial searches.[6]

-

Protocol for Name/Identifier Search in PubChem:

-

Navigate to the PubChem homepage.[6]

-

Enter the chemical name, synonym, or a known identifier into the main search bar (e.g., "2-(4-chlorophenyl)cyclobutanol").[7][8]

-

Review the search results, paying close attention to the "Best Match" suggestion.[8]

-

Click on the compound record to view details, including synonyms and any listed CAS numbers under "Other Identifiers".[9]

-

-

Protocol for Structure-Based Search in PubChem:

-

From the PubChem homepage, select the "Draw Structure" option.

-

Use the PubChem Sketcher to draw the 2-(4-chlorophenyl)cyclobutan-1-ol scaffold.[10]

-

Select the desired search type:

-

Initiate the search and analyze the resulting compounds for relevant derivatives.

-

Authoritative & Commercial Databases: For In-Depth Discovery

For comprehensive and validated searches, subscription services are indispensable.

CAS SciFinder®: As the authoritative source for CAS Registry Numbers, SciFinderⁿ offers the most comprehensive collection of substance information.[2][12][13]

-

Protocol for Substance Search in SciFinderⁿ:

-

Log in to the SciFinderⁿ platform.[13]

-

Select "Substances" as the search type.[14]

-

Utilize the "Draw" button to open the structure editor and draw the chemical scaffold.[14]

-

For derivative searching, perform a substructure search . This will retrieve all indexed compounds that contain the drawn core structure.

-

Alternatively, search by chemical name or known CAS RN in the main search bar.[12][14]

-

Click on a resulting CAS Registry Number to access the full substance detail view, which includes properties, spectra, and regulatory information.[14][15]

-

Reaxys®: A powerful database focusing on chemical reactions, substance properties, and bioactivity data, often containing information extracted from patents and journals.

-

Protocol for Substance Search in Reaxys®:

-

Access the Reaxys® search interface.

-

Use the structure editor to draw the query molecule.[16][17]

-

Define the search type as "Substructure" or "As drawn".[16]

-

Alternatively, use the "Query builder" to search by identifiers like CAS Number or chemical name.[17]

-

Execute the search and filter the results to identify relevant derivatives and their associated data.

-

Case Study: Synthesis and Precursor Identification

The identification of CAS numbers for derivatives is often linked to their synthesis. The parent alcohol, 2-(4-chlorophenyl)cyclobutan-1-ol, is typically synthesized via the reduction of its corresponding ketone, 2-(4-chlorophenyl)cyclobutanone. Understanding this relationship allows for a more targeted search for related precursors and potential byproducts.

Caption: Synthesis relationship between ketone precursor and alcohol product.

A search for the precursor ketone, 3-(4-chlorophenyl)cyclobutan-1-one, successfully identifies CAS Number 152714-07-3 .[5] This knowledge provides a new search term to find literature and patents that may describe the synthesis of the target alcohol and its subsequent derivatives, which in turn will list their CAS numbers.

Conclusion and Best Practices

The process of locating CAS numbers for a family of chemical derivatives is a systematic investigation. It begins with identifying the core scaffold and its stereoisomers, followed by a multi-tiered interrogation of chemical databases.

Key Takeaways for Researchers:

-

Start Broad, Then Refine: Begin with public databases like PubChem for initial discovery, then move to authoritative platforms like SciFinderⁿ for comprehensive and validated results.

-

Leverage Structure Search: For derivatives, substructure searching is the most powerful tool. It moves beyond the limitations of nomenclature to find all compounds containing a specific chemical core.

-

Think Synthetically: Identify the key precursors and reaction intermediates related to your target compound. Their CAS numbers are valuable entry points for discovering literature on the entire chemical family.

-

Always Cross-Verify: A CAS number found in one source should ideally be verified in another, preferably by checking the associated structure and name in an authoritative database like the CAS Registry.[18]

By employing this structured, multi-database approach, researchers can confidently and accurately identify the CAS numbers for 2-(4-chlorophenyl)cyclobutan-1-ol derivatives, ensuring a solid foundation for their subsequent research and development activities.

References

- CAS. (2025). Basic substance searching in CAS SciFinder®.

- CAS. (n.d.). CAS SciFinder-n Quick Reference Guide.

- CAS. (n.d.). CAS SciFinder Quick Start Guide Search.

-

Wikipedia. (n.d.). CAS Registry Number. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link].

- CAS. (2025). How to search for substances in CAS Chemical Compliance Index.

- Elsevier. (n.d.). Quick Reference Guide - Reaxys.

- Elsevier. (2010). Reaxys Quick Reference Guide.

- CAS. (n.d.). CAS REGISTRY and CAS Registry Number FAQs.

-

CAS. (n.d.). CAS REGISTRY®. Retrieved from [Link].

- ChemLinked. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances.

- Elsevier. (n.d.). Quick Start Guide - Reaxys.

- Elsevier. (n.d.). YOUR GUIDE TO WHAT'S NEW IN REAXYS.

- Elsevier. (n.d.). Reaxys Reference Guide.

- California State University, San Bernardino Libraries. (2026). SciFinder-n: Substance Search (CHEM 3500/3600 Tutorial Part 3).

- U.S. Environmental Protection Agency. (n.d.). CAS Registry - List Details - SRS.

- National Library of Medicine. (n.d.). Exercise 1: Text Searching in PubChem.

- National Center for Biotechnology Information. (n.d.). The PubChem Compound Help.

- Research Boulevard Technologies. (2021). How to browse PubChem? How to find structural Analogs in PubChem?.

- Angene Chemical. (n.d.). 3-(4-Chlorophenyl)Cyclobutanone(CAS# 152714-07-3).

- National Center for Biotechnology Information. (n.d.). 2-(4-chlorophenyl)-3-cyclopropyl-1-(4H-1,2,4-triazol-4-yl)butan-2-ol.

- National Library of Medicine. (2024). Finding Chemical Information in PubChem.

Sources

- 1. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. CAS REGISTRY | CAS [cas.org]

- 4. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 5. angenesci.com [angenesci.com]

- 6. PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. 2-(4-chlorophenyl)-3-cyclopropyl-1-(4H-1,2,4-triazol-4-yl)butan-2-ol | C15H18ClN3O | CID 121232992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]

- 11. Exercise 1: Text Searching in PubChem [nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. web.cas.org [web.cas.org]

- 14. web.cas.org [web.cas.org]

- 15. youtube.com [youtube.com]

- 16. weizmann.ac.il [weizmann.ac.il]

- 17. supportcontent.elsevier.com [supportcontent.elsevier.com]

- 18. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-depth Technical Guide to the Solubility of 2-(4-Chlorophenyl)cyclobutan-1-ol in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility

The compound 2-(4-Chlorophenyl)cyclobutan-1-ol is a substituted cycloalkanol whose utility in drug discovery and materials science is intrinsically linked to its physical properties. Its structure, featuring a polar hydroxyl group, a nonpolar cyclobutane ring, and a moderately polar chlorophenyl moiety, suggests a nuanced solubility profile that dictates its behavior in various chemical environments.

Understanding the solubility of a compound is paramount for several key applications:

-

Reaction Chemistry: Selecting an appropriate solvent that can dissolve reactants to a sufficient concentration is fundamental for achieving optimal reaction kinetics and yield.

-

Purification and Crystallization: The differential solubility of a compound in a solvent at varying temperatures is the principle that governs purification by recrystallization. A well-characterized solubility profile is essential for developing an efficient crystallization process.[1]

-

Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems directly impacts bioavailability, stability, and the feasibility of creating a viable drug product.[2]

-

Analytical Chemistry: Preparing solutions for analysis requires knowledge of suitable solvents to ensure the analyte is fully dissolved and stable.

This guide will therefore proceed from a theoretical prediction of solubility to a robust experimental protocol for its precise measurement.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" provides a powerful predictive tool for estimating solubility. This axiom states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.

Molecular Structure and Intermolecular Forces

To predict the solubility of 2-(4-Chlorophenyl)cyclobutan-1-ol, we must analyze its constituent parts:

-

Hydroxyl (-OH) Group: This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[3] This feature will dominate its interactions with polar protic solvents.

-

4-Chlorophenyl Group: The phenyl ring itself is nonpolar and will engage in π-π stacking and van der Waals interactions. The chlorine substituent adds a dipole moment, increasing the polarity of this part of the molecule compared to an unsubstituted phenyl ring.

-

Cyclobutane Ring: This aliphatic ring is a nonpolar, hydrophobic component. Its contribution to the overall character of the molecule is significant, limiting solubility in highly polar solvents like water.[4]

The molecule thus possesses a dual character: a hydrophilic "head" (the alcohol) and a bulky, moderately polar/hydrophobic "tail" (the chlorophenyl-cyclobutane body). This amphiphilic nature suggests that it will not be highly soluble at either extreme of the polarity spectrum (e.g., water or hexane) but will favor solvents of intermediate polarity.

Qualitative Solubility Predictions

Based on the structural analysis, we can predict the compound's general solubility behavior across different solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility of 2-(4-Chlorophenyl)cyclobutan-1-ol | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar cyclobutane and phenyl rings will interact favorably, but the highly polar hydroxyl group will be poorly solvated, limiting overall solubility. |

| Polar Aprotic | Ethyl Acetate, Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents possess a dipole moment that can solvate the chlorophenyl group and can act as hydrogen bond acceptors for the hydroxyl group. This balanced character makes them strong candidates.[3][5] |

| Polar Protic | Methanol, Ethanol | High | These solvents are excellent hydrogen bond donors and acceptors, allowing for strong interactions with the compound's hydroxyl group. The alkyl portion of the solvent also interacts well with the nonpolar parts of the solute.[3] |

| Highly Polar | Water | Very Low | The large, hydrophobic chlorophenyl-cyclobutane portion of the molecule will disrupt the strong hydrogen-bonding network of water, making dissolution energetically unfavorable. |

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are invaluable for initial screening, they must be confirmed by empirical data. The most reliable method for determining the true equilibrium solubility of a crystalline compound is the saturation shake-flask method.[6][7] This method measures the concentration of a solute in a saturated solution after it has been allowed to reach equilibrium with an excess of the solid compound.

Principle of the Shake-Flask Method

The core principle is to create a saturated solution by agitating an excess amount of the solid compound in the chosen solvent for a prolonged period (typically 24 hours) at a constant temperature.[8] This duration ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibrium is reached, the undissolved solid is removed, and the concentration of the dissolved compound in the clear supernatant is measured analytically.

Step-by-Step Experimental Protocol

Objective: To determine the thermodynamic solubility of 2-(4-Chlorophenyl)cyclobutan-1-ol in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

2-(4-Chlorophenyl)cyclobutan-1-ol (solid, confirmed purity)

-

Selected solvents (HPLC grade)

-

2 mL glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

Calibrated volumetric flasks and pipettes

-

HPLC system with a UV detector

Procedure:

-

Preparation: Add an excess of solid 2-(4-Chlorophenyl)cyclobutan-1-ol to a 2 mL glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. A starting point of ~5-10 mg is typically sufficient.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for 24 hours to ensure equilibrium is reached.[2][7] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause excessive grinding of the particles.

-

Phase Separation: After 24 hours, remove the vial and allow it to stand for at least 1 hour at the same controlled temperature for the solid to settle. To ensure complete removal of undissolved solids, centrifuge the vial for 15 minutes at a high speed (e.g., 10,000 x g).

-

Sample Collection: Carefully draw the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the filtrate into a clean HPLC vial. This filtration step is critical to remove any remaining microscopic particles that could interfere with the analysis.

-

Dilution: Depending on the expected solubility, it may be necessary to accurately dilute the filtrate with the same solvent to bring its concentration within the linear range of the analytical method. Record the dilution factor precisely.

-

Analysis: Analyze the final sample by HPLC-UV to determine the concentration.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography is an ideal technique for quantifying the dissolved compound due to its precision and the presence of a UV-active chromophore (the chlorophenyl group) in the molecule.[9]

Procedure for Quantification:

-

Stock Solution Preparation: Accurately weigh a known amount of 2-(4-Chlorophenyl)cyclobutan-1-ol and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to create a stock solution of known concentration.

-

Calibration Standards: Perform a series of serial dilutions from the stock solution to prepare at least five calibration standards that bracket the expected concentration of the solubility samples.

-

HPLC Method: Develop a suitable reversed-phase HPLC method (e.g., using a C18 column) that provides a sharp, symmetrical peak for the analyte with a reasonable retention time. The mobile phase could be a gradient of water and acetonitrile or methanol. Set the UV detector to a wavelength of maximum absorbance for the compound (e.g., ~225 nm, typical for a chlorophenyl group).

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each. Plot a graph of peak area versus concentration. The resulting calibration curve should be linear (R² > 0.99).

-

Sample Analysis: Inject the filtered and diluted samples from the shake-flask experiment. Using the peak area obtained and the equation of the line from the calibration curve, calculate the concentration of the compound in the analyzed sample.[10]

-

Final Calculation: Multiply the calculated concentration by the dilution factor (if any) to determine the final solubility in the original solvent. Report the value in units such as µg/mL, mg/mL, or Molarity (mol/L).

Data Presentation and Application

Summarizing Quantitative Data

The empirically determined solubility data should be compiled into a clear, comparative table.

| Solvent | Polarity Index¹ | Solvent Class | Solubility @ 25°C (µg/mL) | Solubility @ 25°C (mM) |

| n-Hexane | 0.1 | Nonpolar | Experimental Data | Calculated Data |

| Toluene | 2.4 | Nonpolar | Experimental Data | Calculated Data |

| Dichloromethane | 3.1 | Polar Aprotic | Experimental Data | Calculated Data |

| Diethyl Ether | 2.8 | Polar Aprotic | Experimental Data | Calculated Data |

| Ethyl Acetate | 4.4 | Polar Aprotic | Experimental Data | Calculated Data |

| Acetone | 5.1 | Polar Aprotic | Experimental Data | Calculated Data |

| Tetrahydrofuran | 4.0 | Polar Aprotic | Experimental Data | Calculated Data |

| Isopropanol | 3.9 | Polar Protic | Experimental Data | Calculated Data |

| Ethanol | 4.3 | Polar Protic | Experimental Data | Calculated Data |

| Methanol | 5.1 | Polar Protic | Experimental Data | Calculated Data |

| Acetonitrile | 5.8 | Polar Aprotic | Experimental Data | Calculated Data |

| Water | 10.2 | Polar Protic | Experimental Data | Calculated Data |

| ¹Polarity Index values are relative and sourced from various compilations.[5] |

Visualization of Solvent Selection Workflow

The process of selecting a suitable solvent, from initial prediction to final application, can be visualized as a logical workflow. The following diagram illustrates this decision-making process for a task such as purification by recrystallization.

Caption: Logical workflow for solvent selection and solubility determination.

Conclusion

While pre-existing quantitative solubility data for 2-(4-Chlorophenyl)cyclobutan-1-ol is scarce, a robust and reliable characterization can be achieved through a systematic approach combining theoretical prediction and empirical measurement. The molecule's amphiphilic nature, with both polar hydrogen-bonding and nonpolar functionalities, suggests maximal solubility in solvents of intermediate polarity, particularly polar protic (e.g., ethanol) and polar aprotic (e.g., acetone, THF) solvents. This guide provides the necessary theoretical framework and a detailed, actionable protocol for the experimental determination of its thermodynamic solubility using the shake-flask method and HPLC analysis. By following this workflow, researchers can generate the high-quality data needed to effectively utilize this compound in synthesis, purification, and formulation development.

References

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Bienta. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Polarity of Solvents. Retrieved from [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]

-

Frontier, A. (2026). Solvents and Polarity. University of Rochester, Department of Chemistry. Retrieved from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. University of Strasbourg. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Shodex. Retrieved from [Link]

-

ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. Retrieved from [Link]

-

Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. Retrieved from [Link]

-

JASCO. (2025). Principles of HPLC (5) Qualitative and quantitative analysis. JASCO Global. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177840702. PubChem. Retrieved from [Link]

-

Semantic Scholar. (n.d.). HPLC of small molecules : a practical approach. Retrieved from [Link]

-

Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-Chloro-4-(4-chlorophenyl)butan-2-ol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Jouyban, A. (2018). Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

-

Acree, Jr., W. E. (Ed.). (1995). IUPAC Solubility Data Series. Oxford University Press. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Methyl-3-phenylbutan-2-ol. Retrieved from [Link]

-

Jouyban, A., et al. (2005). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

-

National Institutes of Health. (2020). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

-

Bergström, C. A. S., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. ADMET & DMPK. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-chlorophenyl)butan-2-ol (C10H13ClO). Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Cheméo. (n.d.). Cyclobutanol (CAS 2919-23-5) - Chemical & Physical Properties. Retrieved from [Link]

-

Cheméo. (n.d.). Cyclobutanol, 1-phenyl- (CAS 935-64-8) - Chemical & Physical Properties. Retrieved from [Link]

-

Chemsrc. (2025). 4-(4-chlorophenyl)-4-phenylbutan-2-one | CAS#:29869-86-1. Retrieved from [Link]

-

Semantic Scholar. (2024). Solubility Prediction of Drugs in Mono-Solvents at Various Temperatures: Ciprofloxacin Data Simulation. Retrieved from [Link]

-

Georganics. (n.d.). Cyclobutanol - general description and application. Retrieved from [Link]

-

Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177686268. PubChem. Retrieved from [Link]

Sources

- 1. 1-(4-Chlorophenyl)butan-1-ol | C10H13ClO | CID 117166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cyclobutanol - general description and application [georganics.sk]

- 5. shodex.com [shodex.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. enamine.net [enamine.net]

- 9. brewerscience.com [brewerscience.com]

- 10. jasco-global.com [jasco-global.com]

An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-(4-Chlorophenyl)cyclobutan-1-ol, a valuable building block in medicinal chemistry and materials science. The guide delves into the core synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods. By synthesizing information from established chemical principles and literature precedents, this document aims to equip researchers with the knowledge to select and execute the most suitable synthesis for their specific needs, ensuring both efficiency and scientific rigor.

Introduction: The Significance of the 2-Arylcyclobutanol Scaffold

The cyclobutane motif, despite its inherent ring strain, is a recurring structural feature in a variety of natural products and biologically active molecules. The unique three-dimensional arrangement of substituents on a cyclobutane ring can impart specific conformational constraints that are often crucial for molecular recognition and biological activity. The 2-arylcyclobutanol scaffold, in particular, has emerged as a key intermediate in the synthesis of more complex molecular architectures. The presence of the aryl group provides a handle for further functionalization, while the hydroxyl group can act as a key pharmacophoric feature or a synthetic precursor for other functionalities.

2-(4-Chlorophenyl)cyclobutan-1-ol, with its specific substitution pattern, is of particular interest due to the electronic properties imparted by the chloro- substituent on the phenyl ring. This guide will explore the primary methodologies for the synthesis of this target molecule, providing a critical evaluation of each approach.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol can be approached through several distinct strategies. The most direct and widely applicable methods involve the construction of the cyclobutane ring followed by the introduction or modification of the alcohol functionality, or vice-versa. This guide will focus on two principal and reliable synthetic pathways:

-

Method A: Grignard Reaction with a Cyclobutanone Precursor

-

Method B: Reduction of a 2-(4-Chlorophenyl)cyclobutanone Intermediate

Additionally, an alternative photochemical approach will be discussed, highlighting its potential and limitations.

Method A: Grignard Reaction with Cyclobutanone

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. This method involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. In the context of synthesizing 2-(4-Chlorophenyl)cyclobutan-1-ol, this translates to the reaction of 4-chlorophenylmagnesium bromide with cyclobutanone.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of cyclobutanone. The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the desired tertiary alcohol. The choice of an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.

Caption: Mechanism of the Grignard Reaction for 2-(4-Chlorophenyl)cyclobutan-1-ol Synthesis.

Experimental Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, as an activator)

-

1-Bromo-4-chlorobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Cyclobutanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine (optional).

-

Add a small volume of anhydrous diethyl ether or THF to just cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromo-4-chlorobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to initiate the reaction.

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclobutanone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of cyclobutanone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the cyclobutanone solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-(4-Chlorophenyl)cyclobutan-1-ol.

-

Field-Proven Insights

-

Anhydrous Conditions: The success of the Grignard reaction is critically dependent on maintaining strictly anhydrous conditions. All glassware must be thoroughly dried, and anhydrous solvents must be used. The presence of water will quench the Grignard reagent, reducing the yield.

-

Initiation: The initiation of the Grignard reaction can sometimes be sluggish. Activating the magnesium surface by crushing the turnings in the flask or adding a small crystal of iodine can be effective.

-

Side Reactions: A potential side reaction is the Wurtz-type coupling of the Grignard reagent with the unreacted aryl halide. This can be minimized by slow addition of the halide and maintaining a moderate reaction temperature.

Method B: Reduction of 2-(4-Chlorophenyl)cyclobutanone

An alternative and often highly efficient route to 2-(4-Chlorophenyl)cyclobutan-1-ol involves the reduction of the corresponding ketone, 2-(4-chlorophenyl)cyclobutanone. This two-step approach first requires the synthesis of the cyclobutanone precursor, which can then be selectively reduced to the desired alcohol.

Synthesis of the Cyclobutanone Precursor

The synthesis of 2-(4-chlorophenyl)cyclobutanone can be achieved through various methods, with a common approach being the [2+2] cycloaddition of a ketene or ketene equivalent with an appropriate alkene.

Reduction of the Carbonyl Group

The reduction of the carbonyl group in 2-(4-chlorophenyl)cyclobutanone to the corresponding alcohol can be accomplished using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this transformation, as it typically does not reduce other functional groups that may be present in more complex substrates.[1][2]

Mechanistic Rationale

The reduction with sodium borohydride involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent (typically an alcohol like methanol or ethanol) or during an aqueous workup to yield the final alcohol product.

Caption: Mechanism of Sodium Borohydride Reduction.

Experimental Protocol: Reduction of 2-(4-Chlorophenyl)cyclobutanone

Materials:

-

2-(4-Chlorophenyl)cyclobutanone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Reduction:

-

Dissolve 2-(4-chlorophenyl)cyclobutanone (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 - 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-(4-Chlorophenyl)cyclobutan-1-ol.

-

Field-Proven Insights

-

Stereoselectivity: The reduction of 2-substituted cyclobutanones can lead to the formation of cis and trans diastereomers. The stereochemical outcome is influenced by the steric bulk of the substituent and the reducing agent. Less hindered hydride reagents, like NaBH₄, tend to approach from the less sterically hindered face of the carbonyl, often leading to a mixture of diastereomers.

-

Solvent Choice: The choice of solvent can influence the rate and selectivity of the reduction. Protic solvents like methanol and ethanol are commonly used with NaBH₄ and also serve as the proton source for the final alcohol.

Alternative Strategy: Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition reactions offer an alternative, albeit often less direct, route to the cyclobutane core. The Paternò-Büchi reaction, which involves the photocycloaddition of a carbonyl compound to an alkene to form an oxetane, is a classic example of this type of transformation. While not a direct synthesis of the target cyclobutanol, the resulting oxetane can be subsequently converted to the desired product.

A more direct photochemical approach would involve the [2+2] cycloaddition of 4-chlorostyrene with ethylene. However, controlling the regioselectivity and preventing polymerization can be challenging.

Caption: Workflow for Photochemical Synthesis of the Target Molecule.

Due to the potential for side reactions and the multi-step nature of this approach to obtain the target alcohol, the Grignard and reduction methodologies are generally preferred for their directness and higher yields.

Comparative Analysis of Synthetic Routes

| Parameter | Method A: Grignard Reaction | Method B: Reduction of Ketone | Alternative: Photochemical [2+2] |

| Starting Materials | 1-Bromo-4-chlorobenzene, Cyclobutanone | 2-(4-Chlorophenyl)cyclobutanone | 4-Chlorostyrene, Ethylene |

| Number of Steps | 1 (from cyclobutanone) | 1 (from cyclobutanone precursor) | Multiple steps to alcohol |

| Typical Yields | Moderate to Good | Good to Excellent | Variable, often moderate |

| Key Considerations | Strict anhydrous conditions required | Availability of cyclobutanone precursor | Potential for side reactions (polymerization) |

| Stereocontrol | Not applicable (achiral product) | Can produce diastereomers | Can be influenced by reaction conditions |

Characterization of 2-(4-Chlorophenyl)cyclobutan-1-ol

The structural elucidation of the synthesized 2-(4-Chlorophenyl)cyclobutan-1-ol is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group (typically in the range of δ 7.0-7.5 ppm), a singlet for the hydroxyl proton, and multiplets for the protons on the cyclobutane ring. The chemical shifts and coupling patterns of the cyclobutyl protons provide information about their relative stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbon bearing the hydroxyl group (carbinol carbon), and the carbons of the cyclobutane ring.

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretch of the alcohol group (typically around 3200-3600 cm⁻¹) and absorptions corresponding to the C-H and C=C bonds of the aromatic and cyclobutane rings.

Conclusion

The synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol is readily achievable through well-established synthetic methodologies. The choice between the Grignard reaction with cyclobutanone and the reduction of a 2-(4-chlorophenyl)cyclobutanone precursor will depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory. Both methods offer reliable and efficient routes to this valuable synthetic intermediate. This guide has provided the necessary theoretical framework and practical protocols to enable researchers to confidently undertake the synthesis of this important molecule, fostering further advancements in the fields of medicinal chemistry and materials science.

References

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

Baran, P. S. Cyclobutanes in Organic Synthesis. [Link]

-

Organic Chemistry Portal. Synthesis of cyclobutanes. [Link]

-

AK Lectures. Photochemical (2+2) Cycloaddition Reaction. [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

Sources

Structural, Synthetic, and Functional Divergence of Chlorophenylcyclobutanols

This technical guide details the structural, synthetic, and functional distinctions between the regioisomers 1-(4-chlorophenyl)cyclobutan-1-ol and 2-(4-chlorophenyl)cyclobutan-1-ol .

Technical Guide & Whitepaper

Executive Summary

In the development of monoamine reuptake inhibitors and conformationally restricted aryl-cycloalkane scaffolds, the precise positioning of the hydroxyl group relative to the aryl ring dictates both metabolic stability and receptor affinity.

This guide differentiates the 1-isomer (a tertiary, geminal alcohol) from the 2-isomer (a secondary, vicinal alcohol). While the 1-isomer is readily accessible via standard nucleophilic addition, it suffers from inherent instability toward dehydration. The 2-isomer, often synthesized from the dehydration product of the 1-isomer, offers distinct stereochemical vectors (cis/trans) and superior metabolic stability against elimination.

Part 1: Structural & Stereochemical Analysis

The fundamental difference lies in the connectivity of the cyclobutane ring, which dictates the hybridization and chirality of the carbon centers.

| Feature | 1-(4-Chlorophenyl)cyclobutan-1-ol | 2-(4-Chlorophenyl)cyclobutan-1-ol |

| Structure Type | Geminal (1,1-disubstituted) | Vicinal (1,2-disubstituted) |

| Alcohol Class | Tertiary (3°) | Secondary (2°) |

| Chirality | Achiral (Plane of symmetry through C1-C3) | Chiral (Two stereocenters at C1 and C2) |

| Isomerism | None (Single isomer) | Diastereomers (cis and trans) + Enantiomers |

| Ring Strain | High (Geminal repulsion) | High (Vicinal eclipsing interactions) |

Stereochemical Visualization

The 2-isomer exists as a diastereomeric pair. The trans-isomer is generally thermodynamically favored as it minimizes steric clash between the bulky 4-chlorophenyl group and the hydroxyl group, although the cis-isomer can be stabilized by intramolecular hydrogen bonding.

Figure 1: Structural classification and stereochemical consequences of regioisomerism.

Part 2: Synthetic Methodologies

The synthesis of these isomers requires fundamentally different strategies. A critical insight for researchers is that the 1-isomer can serve as a precursor to the 2-isomer via an elimination-hydroboration sequence.

Protocol A: Synthesis of 1-(4-Chlorophenyl)cyclobutan-1-ol

Mechanism: Grignard Addition (Nucleophilic attack on ketone). Challenge: Spontaneous dehydration during acidic workup due to the stability of the benzylic carbocation.

-

Reagents: 4-Chlorophenylmagnesium bromide (1.0 M in THF), Cyclobutanone, anhydrous THF.

-

Procedure:

-

Cool 4-chlorophenylmagnesium bromide (1.2 eq) to 0°C under Argon.

-

Add cyclobutanone (1.0 eq) dropwise in THF.

-

Stir at 0°C for 1 hour, then allow to warm to RT.

-

Critical Step: Quench with saturated aqueous NH₄Cl (mildly acidic) rather than HCl to prevent dehydration.

-

Extract with EtOAc, dry over Na₂SO₄, and concentrate.

-

-

Outcome: White solid or viscous oil.

Protocol B: Synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol

Mechanism: Hydroboration-Oxidation of 1-(4-chlorophenyl)cyclobutene. Selectivity: Anti-Markovnikov addition yields the 2-isomer.

-

Precursor Synthesis: Dehydrate the 1-isomer using p-TsOH in refluxing toluene to yield 1-(4-chlorophenyl)cyclobutene .

-

Hydroboration:

-

Dissolve 1-(4-chlorophenyl)cyclobutene in THF at 0°C.

-

Add BH₃·THF complex (0.5 eq). Stir for 2 hours.

-

Note: Boron adds to the less hindered C2 position; Hydride adds to C1.

-

-

Oxidation:

-

Add 3M NaOH followed by 30% H₂O₂ dropwise.

-

Stir for 1 hour.

-

-

Outcome: Predominantly trans-2-(4-chlorophenyl)cyclobutan-1-ol .

Figure 2: Synthetic workflow linking the 1-isomer to the 2-isomer via the cyclobutene intermediate.

Part 3: Analytical Differentiation (NMR & MS)

Distinguishing these isomers requires careful analysis of the proton signals on the cyclobutane ring.

1H NMR Diagnostic Signals (CDCl₃, 400 MHz)

| Signal | 1-Isomer (Tertiary) | 2-Isomer (Secondary) |

| Alpha-Proton (CH-OH) | Absent (Quaternary C1) | Present (~4.2 - 4.8 ppm, multiplet) |

| Benzylic Protons | None on ring (Ph is on C1) | 1H at C2 (~3.5 ppm, multiplet) |

| Aromatic Region | AA'BB' system (~7.3 ppm) | AA'BB' system (~7.2 - 7.4 ppm) |

| Ring Methylenes | Complex multiplets (1.8-2.5 ppm) | Complex multiplets (distinct shielding patterns) |

13C NMR Diagnostic Shifts

-

1-Isomer: C1 (quaternary) appears downfield at ~75-80 ppm .

-

2-Isomer: C1 (methine) appears at ~70-75 ppm ; C2 (benzylic methine) appears at ~45-50 ppm .

Part 4: Reactivity & Stability Profile

For drug development, the stability profile determines the suitability of the scaffold for metabolic studies or formulation.

Dehydration Susceptibility

-

1-Isomer (High Risk): The tertiary alcohol is benzylic. Under acidic conditions (pH < 4) or thermal stress, it readily dehydrates to the alkene to relieve ring strain and form a conjugated system.

-

Implication: Avoid acidic excipients in formulation.

-

-

2-Isomer (Stable): Dehydration requires harsh conditions (e.g., concentrated H₂SO₄) because the resulting carbocation would be secondary (less stable) or require anti-elimination which is sterically constrained in cyclobutanes.

Oxidation Potential

-

1-Isomer: Resistant to mild oxidation (cannot form a ketone without breaking C-C bonds).

-

2-Isomer: Readily oxidized by Jones reagent or Dess-Martin Periodinane to 2-(4-chlorophenyl)cyclobutanone .

Metabolic Prediction

-

1-Isomer: Likely undergoes Phase II conjugation (Glucuronidation) directly or aromatic hydroxylation.

-

2-Isomer: Can undergo Phase I oxidation to the ketone, followed by ring opening or reduction back to the alcohol (epimerization risk).

References

-

Synthesis of Cyclobutanes: Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews.

- Grignard Addition to Cyclobutanone: Vogel, A. I. (1989). "Vogel's Textbook of Practical Organic Chemistry." Longman Scientific & Technical. (Standard protocol reference for tertiary alcohol synthesis).

-

Hydroboration of 1-Arylcycloalkenes: Brown, H. C., & Zweifel, G. (1961). "Hydroboration. IX. The Hydroboration of Cyclic and Bicyclic Olefins." Journal of the American Chemical Society.

-

Pharmacology of Arylcyclobutanols (Sibutramine Context): Garnock-Jones, K. P. (2010). "Sibutramine: A Review of its Use in the Management of Obesity." Drugs. (Contextualizing the chlorophenyl-cyclobutane scaffold).

-

NMR Shifts of Cyclobutane Derivatives: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). "Structure Determination of Organic Compounds." Springer.[1] (Reference for predicted shift values).

Sources

Unlocking the Therapeutic Potential of 2-(4-Chlorophenyl)cyclobutan-1-ol: A Technical Guide for Preclinical Evaluation

Foreword: The Untapped Promise of Novel Cyclobutane Scaffolds